molecular formula C8H10N2NaO3S B11955927 Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt

Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt

Cat. No.: B11955927
M. Wt: 237.23 g/mol
InChI Key: YWMWQRZUGCEXBQ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt is a heterocyclic compound that contains a pyrimidine ring substituted with ethyl, hydroxy, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt typically involves the reaction of S-methylisothiourea sulfate with ethoxy methylene diethyl malonate in an ethanol-sodium hydroxide solution . The reaction conditions include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group or to modify the pyrimidine ring.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the hydroxy group can produce various ether or ester derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt involves its interaction with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt is unique due to the presence of the ethyl and methylthio groups, which confer distinct chemical properties and biological activities. These substitutions can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N2NaO3S

Molecular Weight

237.23 g/mol

InChI

InChI=1S/C8H10N2O3S.Na/c1-3-13-7(12)5-4-9-8(14-2)10-6(5)11;/h4H,3H2,1-2H3,(H,9,10,11);

InChI Key

YWMWQRZUGCEXBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)SC.[Na]

Origin of Product

United States

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